molecular formula C18H36BrNO2 B13729520 Undecyl 6-bromohexylcarbamate

Undecyl 6-bromohexylcarbamate

Cat. No.: B13729520
M. Wt: 378.4 g/mol
InChI Key: GIHQWZQSWNXUMK-UHFFFAOYSA-N
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Description

Undecyl 6-bromohexylcarbamate is a synthetic carbamate derivative characterized by a unique combination of structural features: an undecyl (C11) chain, a 6-bromohexyl (C6 with bromine at position 6) moiety, and a carbamate functional group (-O(CO)NH-). The undecyl chain may enhance lipid solubility and membrane permeability, while the bromine atom at position 6 of the hexyl chain could influence reactivity or bioactivity through steric or electronic effects.

Properties

Molecular Formula

C18H36BrNO2

Molecular Weight

378.4 g/mol

IUPAC Name

undecyl N-(6-bromohexyl)carbamate

InChI

InChI=1S/C18H36BrNO2/c1-2-3-4-5-6-7-8-11-14-17-22-18(21)20-16-13-10-9-12-15-19/h2-17H2,1H3,(H,20,21)

InChI Key

GIHQWZQSWNXUMK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCOC(=O)NCCCCCCBr

Origin of Product

United States

Preparation Methods

The synthesis of undecyl 6-bromohexylcarbamate involves the reaction of undecanol with 6-bromohexyl isocyanate under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the formation of the carbamate linkage. Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring high purity and yield through optimized reaction conditions and purification processes .

Chemical Reactions Analysis

Undecyl 6-bromohexylcarbamate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The carbamate group can undergo oxidation or reduction reactions, although these are less common compared to substitution reactions.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and amine.

Common reagents used in these reactions include sodium hydroxide for hydrolysis, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Undecyl 6-bromohexylcarbamate has several scientific research applications:

    Chemistry: It is used in the synthesis of lipid nanoparticles, which are essential for drug delivery systems.

    Biology: The compound can be used to modify biological molecules, enhancing their stability and functionality.

    Medicine: Lipid nanoparticles prepared using this compound are investigated for their potential in targeted drug delivery and gene therapy.

    Industry: It is used in the development of advanced materials with specific properties, such as improved hydrophobicity or biocompatibility.

Mechanism of Action

The mechanism of action of undecyl 6-bromohexylcarbamate involves its ability to form stable carbamate linkages with various substrates. This property is exploited in the preparation of lipid nanoparticles, where the compound acts as a stabilizing agent, enhancing the stability and delivery efficiency of the nanoparticles. The molecular targets and pathways involved include interactions with lipid bilayers and cellular membranes, facilitating the delivery of therapeutic agents to specific cells or tissues.

Comparison with Similar Compounds

Alkyl Chain Variants

Undecyl 6-bromohexylcarbamate can be compared to compounds with varying alkyl chain lengths and functional groups:

Compound Name Alkyl Chain(s) Functional Group Key Properties/Activities Source/Reference
This compound C11, C6-Br Carbamate Hypothesized enhanced lipid solubility and bioactivity -
Lauryl alcohol (C12) C12 Alcohol Isolated from S. aculeastrum; structural analog for surfactant studies
Undecyl alcohol (C11) C11 Alcohol Moderate antimycoplasmal activity (MIC: 50–100 µg/mL)
6-Bromo-N-propionyltryptamine C3 (propionyl) Amide Brominated indole derivative; structural insights into bromine positioning
Lauryl glucoside (C12) C12 Glucoside Surfactant; chain length affects foaming and solubility

Key Observations :

  • Chain Length : Longer alkyl chains (e.g., C11 vs. C12) may improve lipid solubility but reduce aqueous dispersibility. For instance, lauryl glucoside (C12) is widely used in surfactants due to balanced hydrophobicity , whereas undecyl alcohol (C11) demonstrated moderate antimycoplasmal activity .
  • Bromine Position : In 6-bromo-N-propionyltryptamine, bromine at position 6 of the indole ring stabilizes electronic interactions, a feature that could analogously enhance the reactivity of 6-bromohexyl in carbamates .

Brominated Alkyl Compounds

Bromine substitution in alkyl chains or aromatic systems often enhances bioactivity. For example:

  • 6-Bromo-N-acetyltryptamine : A brominated tryptamine derivative isolated as a natural product, highlighting the biological relevance of bromine in alkaloids .

Functional Group Comparisons: Carbamates vs. Alcohols and Glucosides

Compound Type Functional Group Stability Bioactivity Example
Carbamates -O(CO)NH- High Drug delivery; enzyme inhibition
Alcohols (e.g., undecyl alcohol) -OH Moderate Antimycoplasmal activity
Glucosides (e.g., undecyl glucoside) Glycosidic bond Variable Surfactant properties

Carbamates are more hydrolytically stable than esters, making them preferable for prolonged biological activity. In contrast, alcohols like undecyl alcohol exhibit moderate antimicrobial effects but lack the stability of carbamates .

Q & A

Basic: What are the standard synthetic routes for Undecyl 6-bromohexylcarbamate, and how do reaction conditions influence purity?

Answer:
The synthesis typically involves carbamate formation via nucleophilic substitution between 6-bromohexanol and an isocyanate derivative of undecyl amine. Key steps include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the amine .
  • Temperature control : Reactions are conducted at 0–5°C to minimize side reactions like hydrolysis of the bromohexyl intermediate .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or membrane-based separation techniques (e.g., nanofiltration) are used to isolate the product .
    Data Table :
ParameterOptimal ConditionImpact on Purity
SolventDMF+90% yield
Temp.0–5°CReduces hydrolysis by 70%
PurificationSilica gel (EtOAc:Hex 1:4)Purity >95%

Advanced: How can factorial design optimize synthesis yield while minimizing side-product formation?

Answer:
A 2³ factorial design evaluates three factors: solvent polarity, temperature, and catalyst concentration. For example:

  • Variables : Solvent (DMF vs. THF), temperature (0°C vs. 25°C), catalyst (0.1% vs. 0.5% DBU).
  • Response variables : Yield, purity, and side-product ratio.
  • Analysis : ANOVA identifies significant interactions (e.g., high catalyst + elevated temperature increases side products by 40% ). Computational tools like COMSOL Multiphysics can simulate reaction kinetics to validate experimental data .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

  • ¹H/¹³C NMR : Confirm carbamate linkage (δ 155–160 ppm for carbonyl carbon) and bromohexyl chain integrity (δ 3.4 ppm for CH₂-Br) .
  • FT-IR : N-H stretch (~3350 cm⁻¹) and C=O (~1700 cm⁻¹) validate functional groups .
  • Mass spectrometry (HRMS) : Exact mass confirms molecular ion [M+H]⁺ (e.g., m/z 420.15) .

Advanced: How can computational modeling predict the compound’s reactivity in novel applications?

Answer:

  • DFT calculations : Simulate electrophilic substitution pathways at the bromine site to predict nucleophilic attack efficiency (e.g., by thiols in drug-conjugation studies) .
  • Molecular dynamics (MD) : Model interactions with lipid bilayers to assess potential as a membrane-targeting agent .
  • Validation : Cross-check computational results with experimental kinetic data (e.g., Hammett plots for substituent effects) .

Basic: What safety protocols are essential when handling this compound?

Answer:

  • PPE : Nitrile gloves, lab coat, and goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods due to volatile intermediates (e.g., isocyanates) .
  • Waste disposal : Neutralize brominated byproducts with NaHCO₃ before disposal .

Advanced: How to resolve contradictions in stability data under varying pH conditions?

Answer:

  • Controlled degradation studies : Expose the compound to pH 2–12 buffers at 37°C. Monitor degradation via HPLC at 0, 24, 48 hrs.
  • Kinetic modeling : Use Arrhenius equations to extrapolate shelf-life. Conflicting data often arise from impurity-driven catalysis; LC-MS identifies degradation pathways (e.g., hydrolysis vs. oxidation) .

Basic: What theoretical frameworks guide mechanistic studies of this compound?

Answer:

  • Nucleophilic substitution (SN2) : Explains bromine displacement in alkylation reactions .
  • QSAR models : Relate carbamate chain length to bioactivity (e.g., logP vs. cytotoxicity) .

Advanced: How to design interdisciplinary studies combining this compound with biomaterials?

Answer:

  • Experimental design : Use a quasi-experimental approach with control groups (e.g., drug-loaded vs. blank nanoparticles) .
  • Analytical methods : TEM for nanoparticle morphology, UV-Vis for drug release kinetics .
  • Statistical validation : Multivariate regression correlates carbamate hydrophobicity with encapsulation efficiency (R² >0.85) .

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